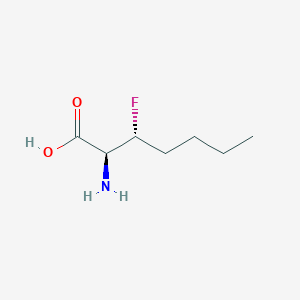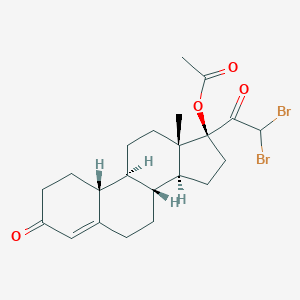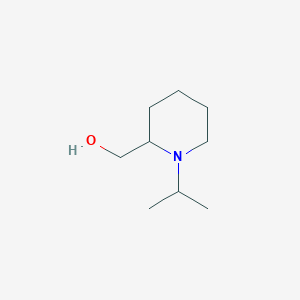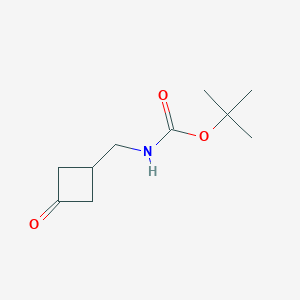
(2S,3R)-2-amino-3-fluoroheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-amino-3-fluoroheptanoic acid, also known as AF7, is a non-proteinogenic amino acid that has gained attention in scientific research due to its unique properties. This amino acid is structurally similar to lysine, with the addition of a fluorine atom on the third carbon and an amino group on the second carbon. The synthesis of AF7 has been of great interest to chemists and its potential applications in scientific research have been explored in recent years.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-amino-3-fluoroheptanoic acid is not fully understood, but it is believed to involve the binding of (2S,3R)-2-amino-3-fluoroheptanoic acid to certain proteins in the body. This binding may lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
(2S,3R)-2-amino-3-fluoroheptanoic acid has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channel activity. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S,3R)-2-amino-3-fluoroheptanoic acid is its high yield and enantiomeric purity, which makes it a useful tool for studying protein-ligand interactions. However, one limitation of (2S,3R)-2-amino-3-fluoroheptanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the use of (2S,3R)-2-amino-3-fluoroheptanoic acid in scientific research. One area of interest is the development of new drugs that target specific proteins in the body. (2S,3R)-2-amino-3-fluoroheptanoic acid may also be useful in the study of protein-protein interactions and in the development of new diagnostic tools for certain diseases. Additionally, the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid may be optimized to improve its solubility and increase its usefulness in various experiments.
Méthodes De Synthèse
The synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid involves the use of a chiral auxiliary, which is a chemical compound that can be used to control the stereochemistry of a reaction. The chiral auxiliary used in the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid is (S)-2-amino-3-bromo-1,4-dioxane, which is reacted with heptanal to produce a chiral alcohol intermediate. This intermediate is then reacted with fluorine gas and ammonia to produce (2S,3R)-2-amino-3-fluoroheptanoic acid in high yield and enantiomeric purity.
Applications De Recherche Scientifique
(2S,3R)-2-amino-3-fluoroheptanoic acid has been used in various scientific research applications, including the development of new drugs and the study of protein-ligand interactions. (2S,3R)-2-amino-3-fluoroheptanoic acid has been found to bind to certain proteins in the body, which has led to the development of new drugs that target these proteins. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been used in the study of protein-ligand interactions, which is important for understanding how drugs interact with their targets in the body.
Propriétés
Numéro CAS |
149560-56-5 |
|---|---|
Nom du produit |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
Formule moléculaire |
C7H14FNO2 |
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |
Clé InChI |
PNQMPJSBZXUFMS-PHDIDXHHSA-N |
SMILES isomérique |
CCCC[C@H]([C@H](C(=O)O)N)F |
SMILES |
CCCCC(C(C(=O)O)N)F |
SMILES canonique |
CCCCC(C(C(=O)O)N)F |
Synonymes |
Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)


